methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core fused with a 1,4-benzothiazine moiety. Its structure includes a methyl ester group at position 3, a methyl-substituted cyclohexene ring, and an acetamido linker bridging the benzothiophene and benzothiazine systems. For instance, analogous tetrahydrobenzothiophene derivatives are synthesized via multicomponent reactions (e.g., Petasis reactions) or nucleophilic substitutions, as seen in related compounds .
Its synthesis likely employs crystallographic tools like SHELX for structural validation, given the prevalence of such methods in small-molecule characterization .
Properties
IUPAC Name |
methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-11-7-8-12-15(9-11)29-20(18(12)21(26)27-2)23-17(24)10-16-19(25)22-13-5-3-4-6-14(13)28-16/h3-6,11,16H,7-10H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKQAXUBRATXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-4H-1,4-benzothiazine with an appropriate acylating agent, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the target’s role in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives documented in the evidence. Key comparisons are summarized below:
Key Observations
Substituent Effects on Reactivity and Yield :
- The target compound’s benzothiazine group introduces steric and electronic challenges during synthesis, akin to the 4-hydroxyphenyl group in 6o , which achieved only 22% yield .
- Piperazinyl and carboxamide groups (as in ) may improve solubility but require precise coupling conditions to avoid side reactions.
Spectroscopic and Analytical Trends :
- Esters (e.g., methyl or ethyl) in similar compounds show distinct NMR signals for carbonyl groups (δ ~165–175 ppm in ¹³C NMR) .
- HRMS data for 6o (m/z 390.1370) confirm molecular integrity, a critical step for validating complex heterocycles .
Biological and Functional Implications :
- Benzothiazine and benzothiazole moieties (as in ) are associated with antimicrobial and anticancer activities, suggesting the target compound could share similar bioactivity.
- The methyl ester in the target compound may confer higher lipophilicity compared to carboxamide derivatives, influencing membrane permeability .
Biological Activity
Methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound belongs to the benzothiophene family, which is known for various bioactive properties. Its complex structure allows for interactions with multiple biological targets.
Chemical Structure
| Property | Details |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 348.44 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiophene derivatives. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound may exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. It interacts with key signaling pathways involved in tumor growth.
- Case Studies : In vitro studies demonstrated that this compound exhibited cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines with IC50 values ranging from 10 to 25 µM .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Animal Models : In vivo studies using rodent models of inflammation showed a significant reduction in paw edema when treated with the compound .
Antimicrobial Activity
Benzothiophene derivatives are known for their antimicrobial properties:
- Broad Spectrum : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Summary of Biological Activities
| Activity Type | Target/Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | HeLa, HepG2, A549 | 10 - 25 µM |
| Anti-inflammatory | TNF-alpha and IL-6 inhibition | Significant reduction observed |
| Antimicrobial | Staphylococcus aureus, Escherichia coli | 32 - 128 µg/mL |
Structure-Activity Relationship (SAR)
The structure of methyl 6-methyl-2-[...]-3-carboxylate plays a crucial role in its biological activity. Modifications to the benzothiophene core can enhance or diminish its pharmacological effects:
Q & A
Q. How does the 3-oxo-4H-1,4-benzothiazin-2-yl moiety influence bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
